molecular formula C31H35FN2O7 B14326867 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate CAS No. 101477-51-4

1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate

Cat. No.: B14326867
CAS No.: 101477-51-4
M. Wt: 566.6 g/mol
InChI Key: QWRQAMKSEXNDRF-WLHGVMLRSA-N
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Description

1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group and a 4-fluorobenzhydryl group, combined with fumarate as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3,4-Trimethoxybenzyl Group: The piperazine core is then reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of 4-Fluorobenzhydryl Group: The intermediate product is further reacted with 4-fluorobenzhydryl chloride under similar basic conditions.

    Formation of Fumarate Salt: The final product is obtained by reacting the substituted piperazine with fumaric acid to form the fumarate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorobenzhydryl group can be reduced to form the corresponding fluorobenzyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2,3,4-trimethoxybenzaldehyde or 2,3,4-trimethoxybenzoic acid.

    Reduction: Formation of 4-fluorobenzyl-substituted piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(2,3,4-Trimethoxybenzyl)-4-benzhydrylpiperazine
  • 1-(2,3,4-Trimethoxybenzyl)-4-(4-chlorobenzhydryl)piperazine
  • 1-(2,3,4-Trimethoxybenzyl)-4-(4-methylbenzhydryl)piperazine

Uniqueness: 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate is unique due to the presence of the fluorine atom in the benzhydryl group, which can significantly influence its chemical properties and biological activity compared to its analogs.

Properties

CAS No.

101477-51-4

Molecular Formula

C31H35FN2O7

Molecular Weight

566.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[(4-fluorophenyl)-phenylmethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C27H31FN2O3.C4H4O4/c1-31-24-14-11-22(26(32-2)27(24)33-3)19-29-15-17-30(18-16-29)25(20-7-5-4-6-8-20)21-9-12-23(28)13-10-21;5-3(6)1-2-4(7)8/h4-14,25H,15-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QWRQAMKSEXNDRF-WLHGVMLRSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F)OC)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F)OC)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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